![molecular formula C6H10N2OS B1371126 2-isothiocyanato-N-(propan-2-yl)acetamide CAS No. 1154104-64-9](/img/structure/B1371126.png)
2-isothiocyanato-N-(propan-2-yl)acetamide
Overview
Description
2-isothiocyanato-N-(propan-2-yl)acetamide is a chemical compound with the CAS Number: 1154104-64-9 . It has a molecular weight of 158.22 and its IUPAC name is N-isopropyl-2-isothiocyanatoacetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N2OS/c1-5(2)8-6(9)3-7-4-10/h5H,3H2,1-2H3,(H,8,9) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Cationic Polythiophenes as Responsive DNA-Binding Polymers
- A study by Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative for potential use as a theranostic gene delivery vehicle. This polymer shows promise in binding DNA and forming polyplexes, indicating its application in gene therapy and drug delivery systems Carreon, Santos, Matson, & So, 2014.
Lacosamide Isothiocyanate-based Agents
- Park et al. (2009) developed lacosamide isothiocyanate-based agents for identifying and targeting lacosamide receptors. This approach is significant in understanding the function and toxicity of lacosamide, a drug used for treating seizures Park, Morieux, Salomé, Cotten, Reamtong, Eyers, Gaskell, Stables, Liu, & Kohn, 2009.
Synthesis of Isothiocyanato Complexes of Dioxotungsten(VI)
- Gupta et al. (2016) synthesized isothiocyanato complexes of dioxotungsten(VI) with Mannich base ligands. These complexes were found to enhance activity against Agrobacterium sp. BN-2A compared to the ligands alone, and their calcination yields WO3 nanoparticles, useful in various nanotechnology applications Gupta, Sheikh, Kalsotra, & Singh, 2016.
Anti-inflammatory and Anti-thrombotic Studies
- Basra et al. (2019) conducted a study on the anti-inflammatory and anti-thrombotic properties of 1,3,4-Oxadiazole derivatives. This research has implications in the development of new pharmaceutical products for inflammation and clotting disorders Basra, Batool, Farhat, Tajammal, Khan, Majid, Naeem, Munawar, Zia-ur-Rahman, & Mehr-un-nisa, 2019.
Synthesis and Characterization of Isoquinolin-1-ylidene Acetamides
- Kobayashi et al. (2008) described the synthesis of pyridothiazine derivatives from commercially available 2-chloro-6-methylpyridine-3-carbonitrile. These compounds are essential for pharmaceutical research and organic synthesis Kobayashi, Iitsuka, Konishi, 2008.
Synthesis and Biological Evaluation of Anticancer Agents
- Evren et al. (2019) synthesized and studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. This research is crucial for developing new anticancer therapies Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019.
Novel Sulphonamide Derivatives and Antimicrobial Activity
- Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nitrogen-based nucleophiles, resulting in compounds with promising antimicrobial activity Fahim & Ismael, 2019.
Safety and Hazards
properties
IUPAC Name |
2-isothiocyanato-N-propan-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-5(2)8-6(9)3-7-4-10/h5H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKDTYAFBINHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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